4-(3-Bromo-5-fluorophenyl)butan-1-amine
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Overview
Description
4-(3-Bromo-5-fluorophenyl)butan-1-amine is an organic compound that features a butan-1-amine backbone substituted with a 3-bromo-5-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-5-fluorophenyl)butan-1-amine typically involves the following steps:
Bromination: The starting material, 3-fluorophenylbutan-1-amine, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Purification: The reaction mixture is then purified using techniques like recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. Continuous flow reactors and automated purification systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-5-fluorophenyl)butan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Scientific Research Applications
4-(3-Bromo-5-fluorophenyl)butan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-5-fluorophenyl)butan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromo-5-chlorophenyl)butan-1-amine
- 4-(3-Bromo-5-methylphenyl)butan-1-amine
- 4-(3-Bromo-5-iodophenyl)butan-1-amine
Uniqueness
4-(3-Bromo-5-fluorophenyl)butan-1-amine is unique due to the presence of both bromine and fluorine substituents, which can significantly impact its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.
Properties
Molecular Formula |
C10H13BrFN |
---|---|
Molecular Weight |
246.12 g/mol |
IUPAC Name |
4-(3-bromo-5-fluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13BrFN/c11-9-5-8(3-1-2-4-13)6-10(12)7-9/h5-7H,1-4,13H2 |
InChI Key |
XPQNFZPQQUSSCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CCCCN |
Origin of Product |
United States |
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